10-Deoxygeniposide tetraacetate

Descripción

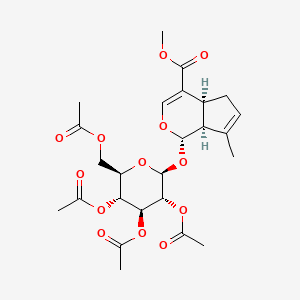

10-Deoxygeniposide tetraacetate (C₂₅H₃₂O₁₃) is a glycosidic compound derived from iridoid glycosides, characterized by the acetylation of four hydroxyl groups. It has garnered attention for its role in modulating serum metabolism, as evidenced in a 2025 study on constipated mice, where it exhibited significant upregulation and downregulation of metabolic pathways (log₂FC = ±10.38) . This compound’s structure includes a deoxygenated sugar moiety linked to a tetraacetylated aglycone, which enhances its lipophilicity and bioavailability compared to non-acetylated analogs.

Propiedades

Fórmula molecular |

C25H32O13 |

|---|---|

Peso molecular |

540.5 g/mol |

Nombre IUPAC |

methyl (1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-11-7-8-16-17(23(30)31-6)9-33-24(19(11)16)38-25-22(36-15(5)29)21(35-14(4)28)20(34-13(3)27)18(37-25)10-32-12(2)26/h7,9,16,18-22,24-25H,8,10H2,1-6H3/t16-,18-,19-,20-,21+,22-,24+,25+/m1/s1 |

Clave InChI |

MNFADCCGRFHLCI-IFULQXDOSA-N |

SMILES |

CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérico |

CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1=CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Tetraacetate Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 10-Deoxygeniposide Tetraacetate and Analogs

Mechanistic and Application Differences

Metabolic Regulation vs. Catalysis :

this compound’s acetyl groups enhance its interaction with lipid membranes and metabolic enzymes, facilitating serum metabolite modulation in mice . In contrast, riboflavin tetraacetate acts as a photosensitizer, leveraging its tetraacetylated structure to improve solubility in organic solvents for singlet oxygen generation in catalysis .- Biological vs. Its biological activity stems from its glycosidic structure, which is absent in inorganic lead-based analogs .

Thermodynamic and Stability Profiles :

N-Acetyl-D-glucosamine tetraacetate (Cp,gas = 893.09 J/mol·K ) shares acetylated sugar features with this compound. However, the latter’s iridoid core introduces steric hindrance, reducing enzymatic degradation rates compared to glucosamine derivatives.

Research Findings and Industrial Relevance

- This contrasts with methyl 2-(acetylamino)-glucopyranoside tetraacetate, which targets sodium-potassium ATPase in cardiovascular research .

Synthetic Challenges : While lead tetraacetate is synthesized electrochemically from metallic lead (costing $0.12/kWh ), this compound requires enzymatic acetylation of natural glycosides, complicating large-scale production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.